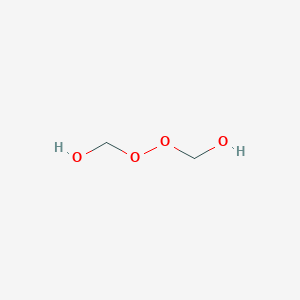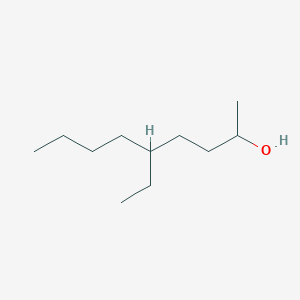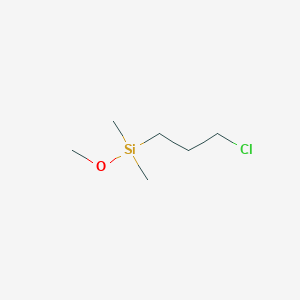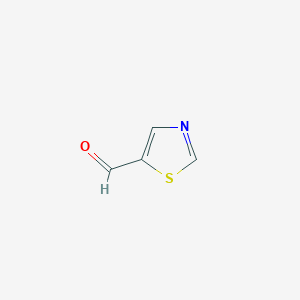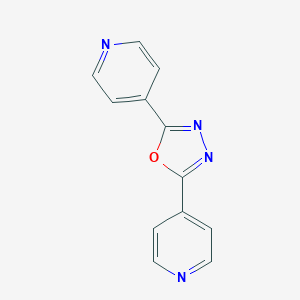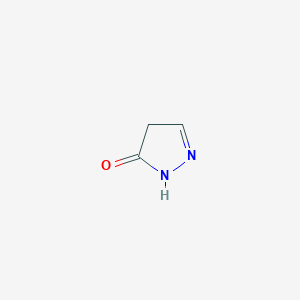
1H-Pyrazol-5(4H)-one
Overview
Description
1H-Pyrazol-5(4H)-one is a heterocyclic organic compound that features a five-membered ring structure containing three carbon atoms and two nitrogen atoms
Mechanism of Action
Target of Action
1H-Pyrazol-5(4H)-one is a versatile compound that has been used in various chemical reactions. Its primary targets are often the reactants in these reactions. For example, it has been used as a C,O-bisnucleophile in copper-catalyzed propargylic [3+3] cycloaddition . In this context, the primary targets of this compound would be the propargylic substrates .
Mode of Action
In the copper-catalyzed propargylic [3+3] cycloaddition, this compound interacts with its targets through a desilylation-activated strategy . This interaction is facilitated by the catalysis of Cu(OAc)2·H2O in combination with a chiral tridentate P,N,N-ligand . The result of this interaction is the formation of chiral dihydropyrano[2,3-c]pyrazoles .
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific reaction it is involved in. In the case of the copper-catalyzed propargylic [3+3] cycloaddition, the compound contributes to the formation of chiral dihydropyrano[2,3-c]pyrazoles . These products can then participate in further reactions, affecting downstream pathways.
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific reaction it is involved in. In the copper-catalyzed propargylic [3+3] cycloaddition, the compound’s action results in the formation of chiral dihydropyrano[2,3-c]pyrazoles . These products can have various effects depending on their specific structures and the context in which they are used.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the efficiency of the copper-catalyzed propargylic [3+3] cycloaddition can be affected by factors such as temperature, solvent, and the presence of other substances
Biochemical Analysis
Biochemical Properties
1H-Pyrazol-5(4H)-one has been found to participate in copper-catalyzed propargylic [3+3] cycloaddition reactions . This reaction involves the use of this compound as a C, O-bisnucleophile, leading to the formation of optically active dihydropyrano .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a bisnucleophile in copper-catalyzed reactions . It interacts with copper (Cu) in the presence of a chiral tridentate P,N,N-ligand, leading to a broad substrate scope .
Temporal Effects in Laboratory Settings
Its stability and reactivity in copper-catalyzed reactions suggest potential long-term effects on cellular function .
Metabolic Pathways
Its role as a bisnucleophile in copper-catalyzed reactions suggests potential interactions with enzymes or cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrazol-5(4H)-one can be synthesized through several methods. One common approach involves the cyclization of hydrazine derivatives with β-dicarbonyl compounds under acidic or basic conditions. For example, the reaction of hydrazine hydrate with ethyl acetoacetate in the presence of acetic acid yields this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole-5-carboxylic acid derivatives.
Reduction: Reduction reactions can yield pyrazoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitrating agents are employed under controlled conditions.
Major Products:
Oxidation: Pyrazole-5-carboxylic acids.
Reduction: Pyrazoline derivatives.
Substitution: Halogenated, sulfonated, and nitrated pyrazole derivatives.
Scientific Research Applications
1H-Pyrazol-5(4H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: Derivatives of this compound are investigated for their anti-inflammatory, antimicrobial, and anticancer properties.
Industry: It is utilized in the production of agrochemicals, dyes, and materials with specific electronic properties.
Comparison with Similar Compounds
1H-Pyrazol-5(4H)-one can be compared with other similar heterocyclic compounds, such as:
Pyrazole: Lacks the carbonyl group present in this compound, leading to different chemical reactivity.
Imidazole: Contains two nitrogen atoms at non-adjacent positions, resulting in distinct electronic properties.
Triazole: Features three nitrogen atoms in the ring, offering unique biological activities.
The uniqueness of this compound lies in its specific ring structure and the presence of a carbonyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1,4-dihydropyrazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2O/c6-3-1-2-4-5-3/h2H,1H2,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHUHDUEXWHZMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=NNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00311547 | |
| Record name | 1H-Pyrazol-5(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00311547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137-44-0 | |
| Record name | 5-Pyrazolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazol-5(4H)-one | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243823 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Pyrazol-5(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00311547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-dihydro-1H-pyrazol-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-PYRAZOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W43TJN4CTB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![11,16,22-triethyl-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),7,9,11,13,15,17,19,21-undecaene](/img/structure/B92630.png)


